Ethyl 4-tert-butyl-2-ethoxybenzoate
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Overview
Description
Ethyl 4-tert-butyl-2-ethoxybenzoate is an organic compound with the molecular formula C15H22O3. It is characterized by an aromatic ring substituted with an ethoxy group and a tert-butyl group, and an ester functional group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 4-tert-butyl-2-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of ethyl benzoate with tert-butyl chloride in the presence of an aluminum chloride catalyst.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Ethyl 4-tert-butyl-2-ethoxybenzoate is widely used in scientific research due to its unique chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Additionally, it is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-tert-butyl-2-ethoxybenzoate exerts its effects depends on its specific application. In pharmaceuticals, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with biological macromolecules such as proteins and nucleic acids.
Comparison with Similar Compounds
Ethyl 4-tert-butyl-2-ethoxybenzoate is similar to other esters and aromatic compounds, but its unique combination of functional groups sets it apart. Some similar compounds include:
Ethyl benzoate: Lacks the tert-butyl group.
Ethyl 4-methylbenzoate: Has a methyl group instead of a tert-butyl group.
Ethyl 4-tert-butylbenzoate: Lacks the ethoxy group.
These compounds share structural similarities but exhibit different chemical and physical properties due to variations in their substituents.
Properties
IUPAC Name |
ethyl 4-tert-butyl-2-ethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-6-17-13-10-11(15(3,4)5)8-9-12(13)14(16)18-7-2/h8-10H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPOSTMQBRIZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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